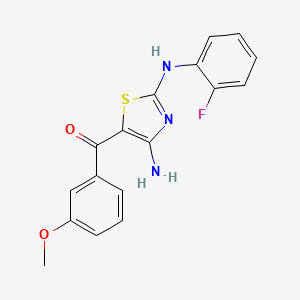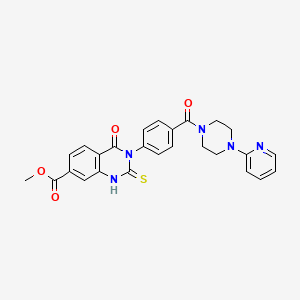![molecular formula C26H18ClN5O6 B11281643 N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11281643.png)
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide, often referred to as Compound X , is a complex organic molecule with diverse applications. Let’s explore its synthesis, chemical properties, and scientific significance.
Méthodes De Préparation
Synthetic Routes:
-
Condensation Reaction
- Compound X can be synthesized via a condensation reaction between 4-chloroaniline and a suitably functionalized quinazoline derivative.
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) with acid catalysts (e.g., sulfuric acid).
- The resulting intermediate undergoes further steps to form Compound X.
-
Industrial Production
- Industrial-scale production involves optimizing the synthetic route for efficiency and yield.
- Continuous flow reactors or batch processes are commonly employed.
- Quality control ensures purity and reproducibility.
Analyse Des Réactions Chimiques
Reactivity:
Major Products:
- The primary product of Compound X’s reactions depends on reaction conditions and reagents.
- Detailed mechanistic studies are essential to understand product distributions.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry:
Materials Science:
Biology and Medicine:
Drug Development:
Industry:
Fine Chemicals:
Mécanisme D'action
- Compound X’s mechanism of action involves binding to specific protein targets.
- It may interfere with cell signaling pathways or enzymatic processes.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Compound X’s unique fused-ring system sets it apart from related molecules.
- Similar compounds include Compound Y) and Compound Z).
- none exhibit the exact combination of structural features found in Compound X.
Propriétés
Formule moléculaire |
C26H18ClN5O6 |
|---|---|
Poids moléculaire |
531.9 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C26H18ClN5O6/c27-16-6-8-17(9-7-16)28-22(33)12-31-19-11-21-20(36-14-37-21)10-18(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,28,33) |
Clé InChI |
IXTCLLLGOWHOQG-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=NC(=NO5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B11281576.png)
![5-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11281581.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11281586.png)
![1-[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11281599.png)
![Ethyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11281606.png)
![2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11281609.png)
![2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281612.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B11281620.png)
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281625.png)
![Ethyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281637.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281645.png)
![1-methyl-N-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11281659.png)


